molecular formula C22H24N2O5 B252860 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Katalognummer B252860
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: CMAILNQHTLWMSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as MI-503, is a small molecule inhibitor that targets the transcription factor c-Myc. c-Myc is a proto-oncogene that is overexpressed in many types of cancer and is associated with poor prognosis. MI-503 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Wirkmechanismus

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one targets the transcription factor c-Myc, which plays a critical role in cell growth, proliferation, and differentiation. Overexpression of c-Myc is a common feature of many types of cancer and is associated with poor prognosis. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one binds to the transcriptional activation domain of c-Myc, preventing it from binding to its target genes and inhibiting its transcriptional activity. This leads to the downregulation of c-Myc target genes, which are involved in cell cycle progression, metabolism, and apoptosis.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a selective and potent inhibitory effect on c-Myc, with minimal off-target effects. In addition to its anti-cancer properties, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to improve insulin sensitivity and glucose homeostasis in mouse models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, making it suitable for structure-activity relationship studies. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has some limitations for use in lab experiments. It is not suitable for use in cell lines that do not express c-Myc or have low levels of c-Myc expression. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one may also have limited efficacy in tumors that have acquired resistance to c-Myc inhibition.

Zukünftige Richtungen

There are several future directions for research on 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one. One area of focus is the development of combination therapies that enhance the efficacy of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one in cancer treatment. Another area of research is the identification of biomarkers that can predict response to 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, allowing for personalized treatment strategies. Additionally, there is interest in exploring the use of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one in other disease models, such as neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as a therapeutic agent.

Synthesemethoden

The synthesis of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-methoxybenzaldehyde with 2-oxoethylamine to form a Schiff base, which is then reacted with morpholine and 3-hydroxyindolin-2-one to form the final product. The synthesis of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been optimized to improve yield and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one suppresses tumor growth and metastasis in mouse models of cancer. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Eigenschaften

Produktname

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Molekularformel

C22H24N2O5

Molekulargewicht

396.4 g/mol

IUPAC-Name

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C22H24N2O5/c1-28-20-9-5-2-6-16(20)19(25)14-22(27)17-7-3-4-8-18(17)24(21(22)26)15-23-10-12-29-13-11-23/h2-9,27H,10-15H2,1H3

InChI-Schlüssel

CMAILNQHTLWMSV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Kanonische SMILES

COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.